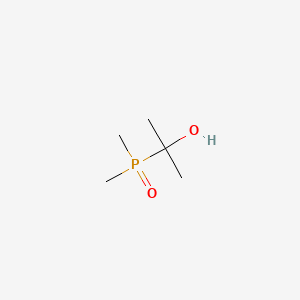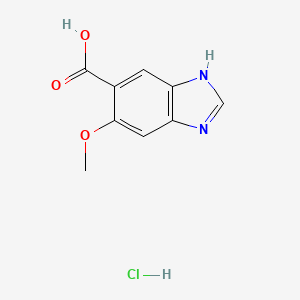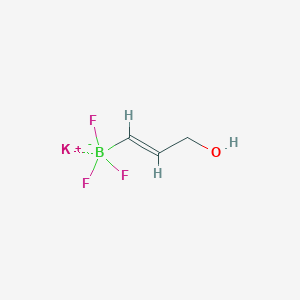
2-(Dimethylphosphoryl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylphosphoryl)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a dimethylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of propan-2-ol with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(Dimethylphosphoryl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
2-(Dimethylphosphoryl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.
作用機序
The mechanism of action of 2-(Dimethylphosphoryl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The dimethylphosphoryl group can participate in various chemical reactions, altering the reactivity and properties of the compound. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Propan-2-ol: A simple alcohol with a hydroxyl group attached to a secondary carbon.
Dimethylphosphoryl chloride: A compound with a phosphoryl group bonded to two methyl groups and a chlorine atom.
2-Methyl-2-propanol: An alcohol with a hydroxyl group attached to a tertiary carbon.
Uniqueness
2-(Dimethylphosphoryl)propan-2-ol is unique due to the presence of both a hydroxyl group and a dimethylphosphoryl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
特性
分子式 |
C5H13O2P |
|---|---|
分子量 |
136.13 g/mol |
IUPAC名 |
2-dimethylphosphorylpropan-2-ol |
InChI |
InChI=1S/C5H13O2P/c1-5(2,6)8(3,4)7/h6H,1-4H3 |
InChIキー |
CWCIECAZAREDEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(O)P(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)



![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)




![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
